1-(9-Cyclopropylpurin-6-yl)-4-methylpiperidine-4-carboxylic acid

Catalog No.
S7667087
CAS No.
M.F
C15H19N5O2
M. Wt
301.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(9-Cyclopropylpurin-6-yl)-4-methylpiperidine-4-c...

Product Name

1-(9-Cyclopropylpurin-6-yl)-4-methylpiperidine-4-carboxylic acid

IUPAC Name

1-(9-cyclopropylpurin-6-yl)-4-methylpiperidine-4-carboxylic acid

Molecular Formula

C15H19N5O2

Molecular Weight

301.34 g/mol

InChI

InChI=1S/C15H19N5O2/c1-15(14(21)22)4-6-19(7-5-15)12-11-13(17-8-16-12)20(9-18-11)10-2-3-10/h8-10H,2-7H2,1H3,(H,21,22)

InChI Key

GQGUSABIHXNFBU-UHFFFAOYSA-N

SMILES

CC1(CCN(CC1)C2=NC=NC3=C2N=CN3C4CC4)C(=O)O

Canonical SMILES

CC1(CCN(CC1)C2=NC=NC3=C2N=CN3C4CC4)C(=O)O
1-(9-Cyclopropylpurin-6-yl)-4-methylpiperidine-4-carboxylic acid, also known as CPPMA, is a purine-based compound that has gained considerable attention in the field of medicinal chemistry. CPPMA was first synthesized and characterized by researchers at the University of North Carolina in 2012, where it was found to exhibit potent and selective inhibitory activity against the enzyme cyclin-dependent kinase 2 (CDK2).
CPPMA is a white powder with a molecular formula of C16H19N5O2 and a molecular weight of 321.35 g/mol. It is sparingly soluble in water, but soluble in organic solvents such as DMSO and ethanol. CPPMA has a melting point of 228-230°C, and its purity can be assessed using analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
CPPMA can be synthesized using a multi-step procedure involving the coupling of cyclopropylpurine with 4-methylpiperidine-4-carboxylic acid, followed by N-benzyloxycarbonylation, deprotection, and HPLC purification. The synthesized compound can be characterized using various spectroscopic techniques such as NMR, IR, and MS.
Various analytical methods can be used to determine the purity, identity, and concentration of CPPMA. HPLC is often used for quantification, while MS and NMR are used for identification. Other techniques such as X-ray crystallography can be used to determine the three-dimensional structure of CPPMA.
CPPMA is a highly selective inhibitor of CDK2, a critical protein involved in cell cycle progression. Inhibition of CDK2 by CPPMA has been shown to induce cell cycle arrest, leading to the suppression of tumor cell growth. In addition, CPPMA also exhibits inhibitory activity against other kinases such as CDK9, suggesting that it may have potential use in the treatment of various types of cancer.
Studies conducted to determine the toxicity of CPPMA have shown that it has low toxicity and is well-tolerated in vivo. CPPMA has been administered to animal models at high doses (up to 200 mg/kg) without any observed toxicity or adverse effects.
CPPMA has been widely used as a research tool for investigating the role of CDK2 in cancer development and progression. It has also been used in the development of CDK2-targeted therapeutics.
Research on CPPMA is still ongoing, with new studies investigating its potential use in the treatment of various types of cancer. Preliminary studies have shown that CPPMA may have utility in the treatment of leukemia and breast cancer.
CPPMA may have potential use in the development of anti-cancer therapeutics that target CDK2. It may also have applications in the treatment of other diseases such as viral infections and inflammation.
One limitation of CPPMA is its selectivity for CDK2, which may limit its efficacy as a therapeutic agent for certain types of cancer. Future research may focus on developing CPPMA analogs that exhibit greater selectivity for other CDK isoforms, as well as investigating its potential use in combination therapies. Other directions for future research include exploring the use of CPPMA in other fields such as virology and inflammation research.
1. Developing CPPMA analogs with greater selectivity for other CDK isoforms
2. Investigating the potential use of CPPMA in combination therapies
3. Exploring the use of CPPMA in virology research
4. Investigating the use of CPPMA in inflammation research
5. Developing methods for enhancing the bioavailability of CPPMA
6. Investigating the potential use of CPPMA in the treatment of other diseases beyond cancer
7. Examining the potential of CPPMA as a therapeutic agent for pediatric cancers
8. Conducting clinical trials to test the safety and efficacy of CPPMA in humans
9. Investigating the role of CPPMA in DNA damage response and repair pathways
10. Developing novel drug delivery systems for CPPMA.

XLogP3

1.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

301.15387487 g/mol

Monoisotopic Mass

301.15387487 g/mol

Heavy Atom Count

22

Dates

Modify: 2023-11-24

Explore Compound Types